molecular formula C12H19NO3 B100066 Colterol CAS No. 18866-78-9

Colterol

Cat. No. B100066
CAS RN: 18866-78-9
M. Wt: 225.28 g/mol
InChI Key: PHSMOUBHYUFTDM-UHFFFAOYSA-N
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Description

Colterol is a short-acting β2-adrenoreceptor agonist . It’s used in the management of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .


Molecular Structure Analysis

The molecular formula of Colterol is C12H19NO3 . Its molar mass is 225.288 g/mol . The structure includes a benzene ring with two hydroxyl groups and a side chain containing a tert-butylamino group .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

  • Colterol, primarily known as a β2‐adrenergic agonist, is utilized in its prodrug form, bitolterol. This compound is biologically inactive until converted to the active colterol within the lungs, demonstrating significant application in treating asthma and chronic obstructive pulmonary disease (COPD) (Walker, Kradjan, & Bierman, 1985).

Metabolism and Excretion in Animal Studies

  • In animal studies, the metabolism and excretion pathways of bitolterol (and consequently colterol) vary significantly based on the route of administration. These studies provide insights into the drug's behavior in different physiological environments (Aimoto, Ito, Kimura, Murata, & Ito, 1979).

Bronchodilator Activity

  • Colterol's role as a bronchodilator is evidenced by its activation of beta-2 adrenergic receptors in bronchiolar smooth muscle. This activation results in relaxation of bronchial smooth muscle, increasing airflow and mitigating bronchospasms, which is particularly beneficial in treating asthma (Bitolterol Mesylate, 2020).

Selectivity and Potency in Beta-Adrenoceptor Agonism

  • Colterol has been studied for its selectivity and intrinsic activity in beta-adrenoceptor agonism. Its behavior in various tissues, such as tracheal smooth muscle, cardiac muscle, and skeletal muscle, is a topic of significant research interest, highlighting its varied pharmacological applications (Waldeck, Jeppsson, & Widmark, 2009).

Safety And Hazards

The safety and hazards associated with Colterol would be similar to those of other β2-adrenoreceptor agonists. These can include side effects such as tremors, nervousness, headaches, muscle cramps, palpitations, and rapid heart rate . It’s important to use this medication under the supervision of a healthcare provider.

properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSMOUBHYUFTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864860
Record name Colterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colterol

CAS RN

18866-78-9
Record name Colterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18866-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018866789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COLTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WH11068UO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
T KUSAYAMA, J OKA, H YABANA… - Biological and …, 1994 - jstage.jst.go.jp
The affinities for β-adrenoceptors, the subtype-selectivity and the agonistic effectiveness of T-0509 (a catechol derivative of denopamine) and colterol (N-tert-butylnoradrenaline; Col) …
Number of citations: 5 www.jstage.jst.go.jp
GB Park, RF Koss, J Utter, J Edelson - Journal of Chromatography B …, 1983 - Elsevier
… Bitolterol is readily hydrolyzed in vivo to colterol, a catecholamine, which is the active moiety. Colterol is … This report describes methods for the analysis of colterol in human plasma …
Number of citations: 8 www.sciencedirect.com
T Aimoto, O Ito, R Kimura, T Murata, K Ito - Xenobiotica, 1979 - Taylor & Francis
… RF 0.7 and 0.8 as colterol and 3-O-methyl-colterol, respectively. … to the glucuronides of colterol and 3-0-methyl-colterol. As the … of the glucuronides of colterol and 3-0-methyl-colterol. I he …
Number of citations: 7 www.tandfonline.com
草山俊之, 岡淳一郎, 矢花秀雄, 赤羽悟美… - Biological and …, 1994 - jlc.jst.go.jp
The affinities for β-adrenoceptors, the subtype-selectivity and the agonistic effectiveness of T-0509 (a catechol derivative of denopamine) and colterol (N-tert-butylnoradrenaline ; Col) …
Number of citations: 2 jlc.jst.go.jp
T KUSAYAMA, J OKA, H YABANA… - Biol. Pharm. Bull, 1994 - jlc.jst.go.jp
The aflinities for [3-adrenoceptors, the subtype-selectivity and the agonistic effectiveness of T-0509 (a catechol derivative of denopamine) and colterol (N-tert-hutylnoradrenaline; Col) …
Number of citations: 0 jlc.jst.go.jp
HA Friedel, RN Brogden - Drugs, 1988 - Springer
… colterol occurs in the gastrointestinal tract and liver during the absorption process. After 1 hour peak plasma colterol … is only slowly hydrolysed to colterol with serum concentrations of the …
Number of citations: 16 link.springer.com
SB Walker, WA Kradjan… - … : The Journal of Human …, 1985 - Wiley Online Library
… the blood and tissues to liberate active colterol. It was hoped that on oral … colterol. Early studies in rats indicated that hydrolysis of bitolterol in the gastrointestinal tract and liver to colterol, …
TD Wilson, DF Fogarty - Journal of chromatographic science, 1988 - academic.oup.com
… A BASIC program is used to calculate the resolution factor between bitolterol and colterol triester, capacity factors, number of theoretical plates, and tailing factors in studies that followed …
Number of citations: 9 academic.oup.com
B Waldeck, AB Jeppsson… - Acta pharmacologica et …, 1986 - Wiley Online Library
… Colterol caused a complete and concentrationdependent relaxation of the carbachol-… , colterol increased the force of contraction of the papillary muscle. Also in this respect colterol …
Number of citations: 31 onlinelibrary.wiley.com
CJE Niemegeers, F Awouters… - Drug development …, 1985 - Wiley Online Library
… The protective dose range for the other compounds varied from 13.7 for colterol to 98.3 for … In some cases (isoproterenol, colterol, and metaproterenol), full protection was found to occur …
Number of citations: 15 onlinelibrary.wiley.com

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